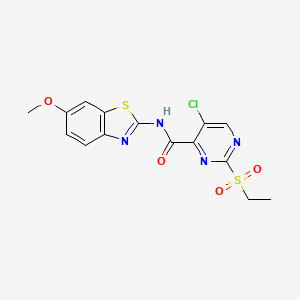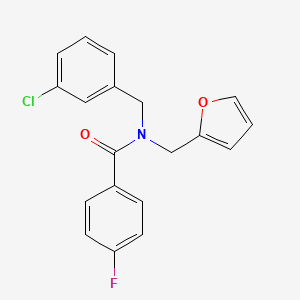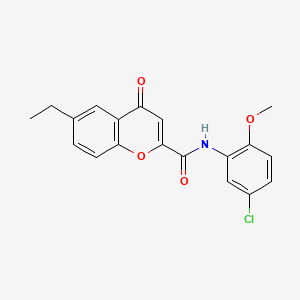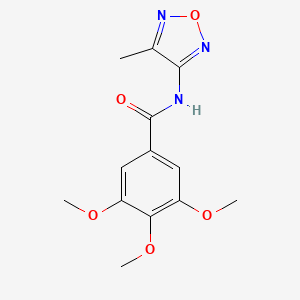![molecular formula C20H24N2O2 B11408316 2-(methoxymethyl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11408316.png)
2-(methoxymethyl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(METHOXYMETHYL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by its unique structure, which includes a methoxymethyl group and a 3-methylphenoxy butyl chain attached to a benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHOXYMETHYL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This step involves the reaction of the benzodiazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the 3-Methylphenoxy Butyl Chain: This can be accomplished through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 3-methylphenoxy butyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(METHOXYMETHYL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzodiazole core can be reduced under hydrogenation conditions to form dihydrobenzodiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of benzodiazole carboxylic acids.
Reduction: Formation of dihydrobenzodiazoles.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
2-(METHOXYMETHYL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(METHOXYMETHYL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-1H-benzimidazole: Similar structure but lacks the 3-methylphenoxy butyl chain.
1-(4-(3-Methylphenoxy)butyl)-1H-benzotriazole: Contains a benzotriazole core instead of a benzodiazole.
2-(Methoxymethyl)-1-[4-(phenoxy)butyl]-1H-1,3-benzodiazole: Similar structure but without the methyl group on the phenoxy ring.
Uniqueness
2-(METHOXYMETHYL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methoxymethyl group and the 3-methylphenoxy butyl chain. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[4-(3-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-7-9-17(14-16)24-13-6-5-12-22-19-11-4-3-10-18(19)21-20(22)15-23-2/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3 |
InChI Key |
GEOIHUCBHAGRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11408234.png)




![N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11408262.png)
![6-ethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11408269.png)

![4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11408290.png)
![7-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-YL)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-A]pyridine-8-carbonitrile](/img/structure/B11408292.png)

![7-methyl-2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11408294.png)
![4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11408302.png)
![N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11408315.png)
